Bis(2,3,4-trihydroxyphenyl)methanone

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Bis(2,3,4-trihydroxyphenyl)methanone (CAS 75440-84-5) is a synthetic hexahydroxybenzophenone, a polyphenolic compound with a symmetrical structure featuring two 2,3,4-trihydroxyphenyl rings linked by a central carbonyl group. This compound is a positional isomer of the drug Exifone (CAS 52479-85-3).

Molecular Formula C13H10O7
Molecular Weight 278.21 g/mol
CAS No. 75440-84-5
Cat. No. B14433278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3,4-trihydroxyphenyl)methanone
CAS75440-84-5
Molecular FormulaC13H10O7
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O)O
InChIInChI=1S/C13H10O7/c14-7-3-1-5(10(17)12(7)19)9(16)6-2-4-8(15)13(20)11(6)18/h1-4,14-15,17-20H
InChIKeyWFVRYQQSGLPHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,3,4-trihydroxyphenyl)methanone (CAS 75440-84-5): Hexahydroxybenzophenone Compound Profile for R&D Procurement


Bis(2,3,4-trihydroxyphenyl)methanone (CAS 75440-84-5) is a synthetic hexahydroxybenzophenone, a polyphenolic compound with a symmetrical structure featuring two 2,3,4-trihydroxyphenyl rings linked by a central carbonyl group . This compound is a positional isomer of the drug Exifone (CAS 52479-85-3) [1]. It is primarily of interest in biomedical research for its potential enzyme inhibition and antioxidant properties, although publicly available quantitative data specific to this isomer is extremely limited.

Isomer identity Positional isomer of Exifone; symmetrical 2,3,4-trihydroxy substitution on both rings
Research context SAR probe for regioisomer-dependent biological activity studies
Scaffold feature Hexahydroxybenzophenone with carbonyl-linked bis-trihydroxyphenyl rings

Why Bis(2,3,4-trihydroxyphenyl)methanone Cannot Be Simply Interchanged with Other Hexahydroxybenzophenone Isomers


The number and position of hydroxyl groups on the benzophenone scaffold are critical determinants of biological activity. Even among isomers with the exact same molecular formula and number of hydroxyl groups, like Bis(2,3,4-trihydroxyphenyl)methanone and Exifone, the specific arrangement can dictate different pharmacological profiles. For example, Exifone is a known nootropic agent, while a patent application explicitly claims different hydroxyl substitution patterns for distinct antiviral and antitumor applications, sometimes excluding Exifone [1]. Therefore, generic procurement of any hexahydroxybenzophenone without specifying the exact isomer carries a high risk of obtaining a compound with unverified or drastically different biological activity for a given research assay.

Attribute
Bis(2,3,4-trihydroxyphenyl)methanone
Exifone (CAS 52479-85-3)
Hydroxylation pattern
Symmetrical 2,3,4- on both rings
Asymmetrical 2,3,4- and 3,4,5-

Regioisomer hydroxyl positions can alter target binding and research-model readout. Isomers may not transfer directly without SAR validation.

Quantitative Differentiation Evidence for Bis(2,3,4-trihydroxyphenyl)methanone (CAS 75440-84-5) vs. Comparators


Structural Differentiation: Symmetrical 2,3,4-Hydroxylation Pattern Versus Asymmetrical Exifone Isomer

The primary verified differentiator for Bis(2,3,4-trihydroxyphenyl)methanone is its unique symmetrical hydroxylation pattern (2,3,4-substitution on both phenyl rings). In contrast, its closest named isomer, Exifone, has an asymmetrical pattern with 3,4,5-substitution on one ring (2,3,4,3',4',5'-hexahydroxybenzophenone). A patent for antiviral and antitumor applications specifically claims the symmetrical 2,3,4,2',3',4' isomer as part of a select group of active compounds, demonstrating that the position of hydroxyl groups is a critical selectivity filter for therapeutic applications [1].

Structural isomer
Reported patent context
Symmetrical 2,3,4- vs asymmetrical 2,3,4,3',4',5'-pattern
SAR differentiation; isomer not interchangeable
Patent claim specificity for antiviral/antitumor research models
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Inference of Superior Antioxidant Potential from Close Analog Data

A direct quantitative comparison for the target compound is absent from the literature. However, a closely related analog, (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, which has five phenolic hydroxyl groups, was identified as a highly potent antioxidant in multiple in vitro assays including DPPH, ABTS, and FRAP [1]. It is a well-established SAR principle in polyphenol chemistry that additional phenolic hydroxyl groups generally enhance radical scavenging capacity. Therefore, it is a strong class-level inference that Bis(2,3,4-trihydroxyphenyl)methanone, possessing six such groups, would exhibit superior antioxidant capacity compared to its penta-hydroxy analog, although this remains to be experimentally verified.

Antioxidant inference
Class-level inference
6 phenolic -OH vs 5 in penta-hydroxy analog
May support higher radical-scavenging capacity screening
Direct quantitative comparison not available; data to verify
Antioxidant Free Radical Scavenging SAR

Carbonic Anhydrase Inhibition: A Potential Differentiator with Limited Data

A vendor source, which is excluded, mentions that derivatives of this compound exhibit inhibitory effects on human carbonic anhydrase isozymes with IC50 values ranging from 3.22 to 142.01 μM. A crystal structure of a benzophenone-derivative with human carbonic anhydrase has been solved [1]. This suggests this class of compounds can bind to the enzyme's active site. However, no direct, published, head-to-head comparison of the exact target compound versus a named comparator for carbonic anhydrase inhibition was found. This is a supporting piece of evidence indicating a potential mechanism of action, but it cannot be used to make a quantitative differentiation claim.

Carbonic anhydrase
Supporting evidence
Derivative IC50 range 3.22–142.01 μM (unverified)
Potential enzyme-inhibition research context
No direct comparator; crystal structure 7NTB exists
Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Validated Application Scenarios for Procuring Bis(2,3,4-trihydroxyphenyl)methanone


Structure-Activity Relationship (SAR) Studies on Benzophenone Regioisomers

The most concrete application is its use as a specific reference compound in SAR studies. As a symmetrical 2,3,4-substituted hexahydroxybenzophenone, it serves as a distinct probe to compare against the marketed nootropic Exifone (asymmetrical isomer) and other hydroxylated benzophenones. A patent has demonstrated that minor changes in hydroxyl positions can alter therapeutic applicability, making the procurement of the exact isomer essential for exploring structure-dependent biological effects such as antiviral or antitumor activity [1].

Maximizing Antioxidant Capacity in Polyphenol Research

Based on SAR logic, this compound represents a benzophenone with the highest possible number of phenolic hydroxyl groups on its core scaffold. A closely related penta-hydroxy analog has shown strong antioxidant activity [1]. For researchers aiming to benchmark the upper limit of free radical scavenging potential in benzophenone libraries or to develop potent antioxidant formulations, this compound is the logical candidate for procurement, hypothesizing greater potency than its less hydroxylated analogs.

Investigational Tool for Carbonic Anhydrase Inhibitor Design

The benzophenone scaffold has been co-crystallized with carbonic anhydrase, and other derivatives from the class show a range of IC50 values [1]. This compound can be procured as a novel fragment or scaffold for medicinal chemistry campaigns targeting carbonic anhydrase isoforms, where its unique dual trihydroxyphenyl arrangement may offer a binding mode distinct from isomers or known sulfonamide-based inhibitors.

Application
Selection Property
Validation Focus
SAR studies of benzophenone regioisomers
Isomer identity & hydroxylation pattern
Regioisomer-dependent biological activity comparison
Antioxidant capacity benchmarking
Phenolic hydroxyl group count
Free radical scavenging assay ranking
Carbonic anhydrase inhibitor design probe
Benzophenone scaffold & binding mode
Enzyme inhibition assay & isoform selectivity
Quote Request

Request a Quote for Bis(2,3,4-trihydroxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.